Ribosylparomamine Ribosylparomamine Ribosylparomamine is an aminoglycoside antibiotic.
Brand Name: Vulcanchem
CAS No.: 55781-25-4
VCID: VC0541394
InChI: InChI=1S/C17H33N3O11/c18-4-1-5(19)14(30-16-8(20)12(26)10(24)6(2-21)28-16)15(9(4)23)31-17-13(27)11(25)7(3-22)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1
SMILES: C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Molecular Formula: C17H33N3O11
Molecular Weight: 455.5 g/mol

Ribosylparomamine

CAS No.: 55781-25-4

Cat. No.: VC0541394

Molecular Formula: C17H33N3O11

Molecular Weight: 455.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ribosylparomamine - 55781-25-4

Specification

CAS No. 55781-25-4
Molecular Formula C17H33N3O11
Molecular Weight 455.5 g/mol
IUPAC Name (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Standard InChI InChI=1S/C17H33N3O11/c18-4-1-5(19)14(30-16-8(20)12(26)10(24)6(2-21)28-16)15(9(4)23)31-17-13(27)11(25)7(3-22)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1
Standard InChI Key QTUJBJINYXOXOU-GDUAHMARSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N
SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Canonical SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Architecture

Ribosylparomamine’s structure comprises a β-D-ribofuranose unit attached to the 5-position of paromamine, a neamine derivative. The IUPAC name is:
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol .

Key Structural Features:

  • Ribose moiety: β-D-ribofuranose configuration.

  • Paromamine core: Composed of 2-deoxystreptamine (2-DOS) linked to D-ribose.

  • Functional groups: Multiple hydroxyl and amino groups enabling hydrogen bonding and solubility in polar solvents .

Physicochemical Data:

PropertyValue
Molecular formulaC₁₇H₃₃N₃O₁₁
Molecular weight455.5 g/mol
SMILESC([C@@H]1C@HO)O)N
InChIKeyJGSMDVGTXBPWIM-HKEUSBCWSA-N

Biosynthesis Pathways

Ribosylparomamine is synthesized via enzymatic modifications of paromamine, a precursor in aminoglycoside production. The pathway involves two key steps:

Enzymatic Ribosylation

  • Phosphoribosyl transfer: The enzyme neamine phosphoribosyltransferase (BtrL) transfers a ribosyl group from 5-phospho-α-D-ribose 1-diphosphate (PRPP) to paromamine, forming 5''-phosphoribosylparomamine .

  • Dephosphorylation: The phosphatase BtrP removes the phosphate group, yielding Ribosylparomamine .

Pathway Overview:

StepEnzymeSubstrateProduct
1BtrLParomamine + PRPP5''-Phosphoribosylparomamine
2BtrP5''-PhosphoribosylparomamineRibosylparomamine

Genetic Regulation

The btr gene cluster in Streptomyces ribosidificus encodes BtrL and BtrP, highlighting the conserved nature of this pathway in antibiotic-producing actinomycetes .

Biological Role and Antibiotic Biosynthesis

Ribosylparomamine is a precursor for:

  • Ribostamycin: A broad-spectrum antibiotic targeting Gram-negative bacteria .

  • Neomycin and Paromomycin: Antibiotics used to treat parasitic and bacterial infections .

Mechanism of Action:

Aminoglycosides like ribostamycin bind to the 16S rRNA of the bacterial 30S ribosomal subunit, disrupting protein synthesis . The ribose moiety in Ribosylparomamine enhances solubility and target affinity .

Research Findings and Applications

Structural Insights

X-ray crystallography studies reveal that the ribose unit in Ribosylparomamine adopts a C2'-endo conformation, optimizing interactions with ribosomal RNA .

Biotechnological Engineering

  • Gene knockout studies: Deletion of btrL in S. ribosidificus abolishes ribostamycin production, confirming Ribosylparomamine’s essential role .

  • Enzymatic assays: BtrL exhibits a Kₘ of 12 µM for PRPP, indicating high substrate specificity .

AntibioticTarget PathogensClinical Use
RibostamycinPseudomonas, KlebsiellaRespiratory infections
NeomycinE. coli, StaphylococcusTopical antiseptic

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